molecular formula C9H18FNO B13268671 1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol

1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol

Cat. No.: B13268671
M. Wt: 175.24 g/mol
InChI Key: FCWDNFGZDUCDIM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, and its derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethylpyrrolidine with 3-fluoropropan-2-ol under specific reaction conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-(3,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol can be compared with other similar compounds, such as:

    Pyrrolidinone derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

    Fluorinated alcohols: Compounds with a fluorine atom and an alcohol group may have comparable chemical reactivity and applications.

    Dimethylpyrrolidine derivatives: These compounds have similar structural features and may exhibit related biological properties.

Properties

Molecular Formula

C9H18FNO

Molecular Weight

175.24 g/mol

IUPAC Name

1-(3,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C9H18FNO/c1-7-4-11(5-8(7)2)6-9(12)3-10/h7-9,12H,3-6H2,1-2H3

InChI Key

FCWDNFGZDUCDIM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1C)CC(CF)O

Origin of Product

United States

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